2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Overview
Description
2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a chemical compound known for its unique structure and diverse applications. It features a cyclopropyl ring substituted with two phenyl groups and an imidazole ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole typically involves the cyclopropanation of diphenylacetylene followed by the formation of the imidazole ring. One common method includes the reaction of diphenylacetylene with diazomethane to form the cyclopropyl intermediate, which is then reacted with imidazole under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
2-(2,2-Diphenylcyclopropyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane dynamics and signaling pathways .
Comparison with Similar Compounds
Cibenzoline: A compound with a similar cyclopropyl-imidazole structure, used as an antiarrhythmic agent.
Pituxate: Another gem-diphenyl cyclopropanyl drug with pharmacological applications.
Uniqueness: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-(2,2-diphenylcyclopropyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-12,16H,13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXISQVIBOZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006171 | |
Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85589-36-2 | |
Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,2-Diphenylcyclopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWS2KJ794X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic pathways of cibenzoline in dogs?
A: Research indicates that cibenzoline undergoes several metabolic transformations in dogs. One major pathway involves the formation of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, identified as the 4,5-dehydro metabolite of cibenzoline []. Additionally, cibenzoline is metabolized to p-hydroxycibenzoline, found in both its original and rearranged forms in urine []. Interestingly, a small amount of p-hydroxybenzophenone was also detected in one dog's urine, suggesting further metabolic breakdown [].
Q2: What is the significance of the stereochemistry of cibenzoline in its metabolism?
A: Analysis of excreted cibenzoline in dog urine revealed slight optical activity, indicating a preference for the S-(-)-enantiomer []. This observation suggests that the metabolism of cibenzoline in dogs may be stereoselective, with a potential for differing pharmacological activities between the enantiomers.
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